

5-Ethylpyridine-2-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Ethylpyridine-2-carbaldehyde

Cat. No.: B1338014

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Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a multitude of chemical transformations. Among the vast family of pyridine derivatives, **5-Ethylpyridine-2-carbaldehyde** has emerged as a particularly valuable and versatile building block. Its strategic placement of an ethyl group and a reactive aldehyde functionality allows for the construction of complex molecular architectures with a high degree of control and efficiency. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of **5-Ethylpyridine-2-carbaldehyde**, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.

The presence of the ethyl group at the 5-position enhances the lipophilicity of derivative molecules, a critical parameter in drug design for improving membrane permeability and pharmacokinetic profiles. The aldehyde group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This unique combination of features makes **5-Ethylpyridine-2-carbaldehyde** a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^{[1][2][3]}

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of **5-Ethylpyridine-2-carbaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	21913-84-8	[4][5]
Molecular Formula	C ₈ H ₉ NO	[4]
Molecular Weight	135.16 g/mol	[4]
Appearance	Liquid	[4]
Purity	≥ 95% (NMR)	[4]
Storage Conditions	Store at 0-8°C	[4]

Spectroscopic characterization provides unambiguous confirmation of the structure and purity of **5-Ethylpyridine-2-carbaldehyde**. The following data are characteristic of this compound.

Spectroscopic Data	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 10.01 (s, 1H), 7.90 (s, 2H), 7.69 (d, J = 4.8 Hz, 1H), 7.58 (d, J = 5.5 Hz, 2H)[1]
¹³ C NMR (DMSO-d ₆ , 151 MHz)	δ 193.0, 136.2, 134.5, 129.4, 129.1[1]
IR (KBr, cm ⁻¹)	Characteristic absorptions for C=O (aldehyde) around 1700 cm ⁻¹ , and aromatic C-H and C=C stretching.[6]
Mass Spectrometry	M/z calculated for C ₈ H ₉ NO [M+H] ⁺ : 136.07.[7]

Synthesis of 5-Ethylpyridine-2-carbaldehyde: A Practical Approach

The most common and industrially viable route to **5-Ethylpyridine-2-carbaldehyde** involves the oxidation of its precursor, 5-ethyl-2-methylpyridine. This transformation can be achieved using various oxidizing agents, with the choice often dictated by factors such as scale, cost, and environmental considerations.

Protocol: Oxidation of 5-Ethyl-2-methylpyridine

This protocol outlines a general procedure for the laboratory-scale synthesis of **5-Ethylpyridine-2-carbaldehyde**.

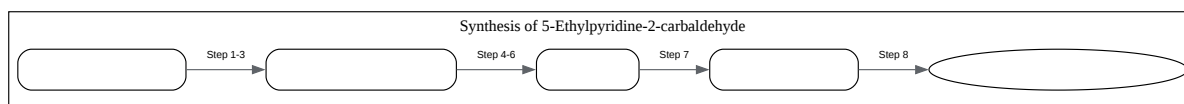
Materials:

- 5-Ethyl-2-methylpyridine
- Selenium dioxide (SeO₂)
- Dioxane
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
- Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
- Dilute the filtrate with water and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **5-Ethylpyridine-2-carbaldehyde** by silica gel column chromatography using a hexane/ethyl acetate gradient.



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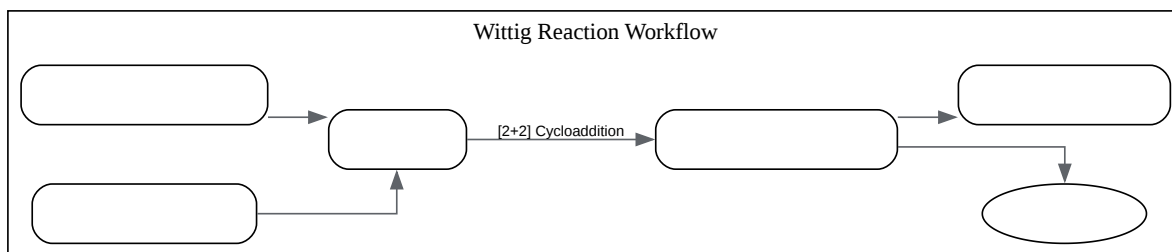
Caption: Workflow for the synthesis of **5-Ethylpyridine-2-carbaldehyde**.

Applications in Organic Synthesis: A Versatile Synthon

The aldehyde functionality of **5-Ethylpyridine-2-carbaldehyde** makes it a versatile precursor for a wide range of organic transformations. This section details its application in several key reactions, providing both mechanistic insights and practical experimental protocols.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8] **5-Ethylpyridine-2-carbaldehyde** readily undergoes this reaction to yield substituted styrylpyridines, which are valuable intermediates in medicinal chemistry.



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Caption: General workflow of the Wittig reaction.

This protocol describes a typical Wittig reaction to synthesize a vinylpyridine derivative.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- **5-Ethylpyridine-2-carbaldehyde**
- Saturated aqueous ammonium chloride solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

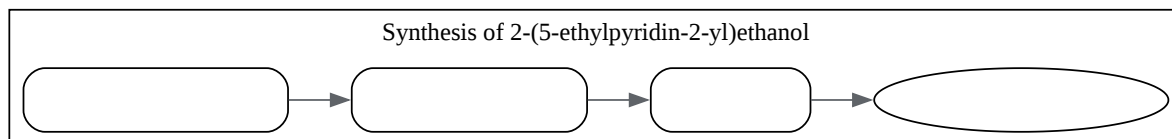
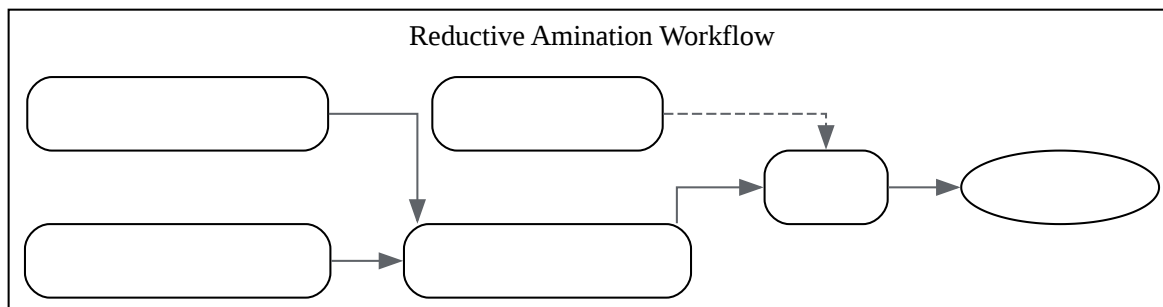
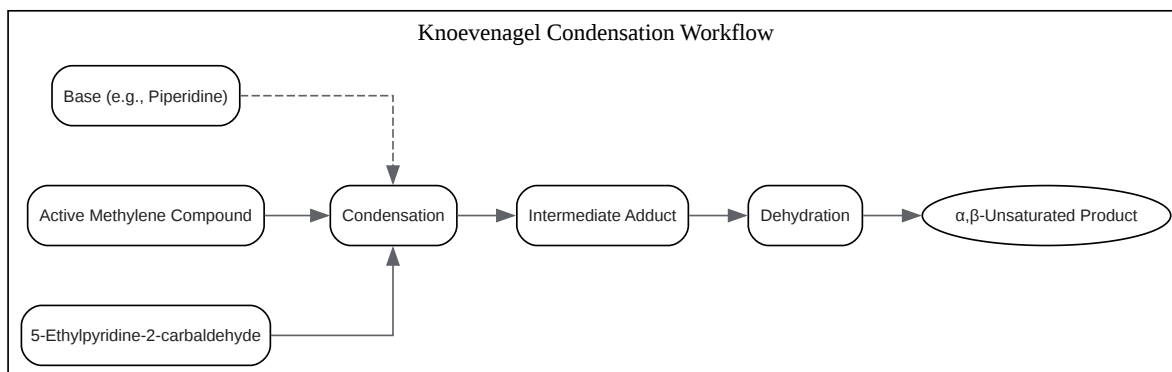
Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The formation of the yellow-orange ylide will be observed.
- Stir the ylide solution at 0 °C for 30 minutes.
- In a separate flask, dissolve **5-Ethylpyridine-2-carbaldehyde** (1.0 eq) in anhydrous THF.
- Add the aldehyde solution dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.^[9]

Knoevenagel Condensation: Synthesis of α,β -Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.^[10] **5-Ethylpyridine-2-carbaldehyde** serves as an excellent electrophile in this reaction, leading to the formation of various functionalized alkenes.



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